L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine
Description
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine (Val-Asn-Asn-Thr) is a tetrapeptide composed of valine (Val), asparagine (Asn), asparagine (Asn), and threonine (Thr) residues linked via peptide bonds. For instance, the compound L-ASPARAGINE, L-VALYL-L-ASPARAGINYL-L-VALYL-L-THREONYL-L-ISOLEUCYL (CAS: 414887-63-1) shares three residues (Val, Asn, Thr) but includes an additional valine and isoleucine, forming a pentapeptide .
Properties
CAS No. |
798540-91-7 |
|---|---|
Molecular Formula |
C17H30N6O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C17H30N6O8/c1-6(2)12(20)16(29)22-8(4-10(18)25)14(27)21-9(5-11(19)26)15(28)23-13(7(3)24)17(30)31/h6-9,12-13,24H,4-5,20H2,1-3H3,(H2,18,25)(H2,19,26)(H,21,27)(H,22,29)(H,23,28)(H,30,31)/t7-,8+,9+,12+,13+/m1/s1 |
InChI Key |
QIDVLJHMMHLJSH-KIXCIYMXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like peptidases.
Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly threonine.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using peptidases or acid/base hydrolysis.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for modifying amino acid side chains.
Major Products
Hydrolysis: Produces individual amino acids (valine, asparagine, threonine).
Oxidation: Modified peptides with oxidized side chains.
Substitution: Peptides with altered functional groups.
Scientific Research Applications
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine with structurally related peptides from the provided evidence.
Table 1: Structural and Molecular Comparison
| Compound Name | Sequence | Molecular Formula | Molecular Weight (Da) | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | Val-Asn-Asn-Thr | C₁₇H₂₉N₅O₁₀ | ~463.45 | Not provided | Tetrapeptide, two Asn residues |
| L-ASPARAGINE, L-VALYL-L-ASPARAGINYL-L-VALYL-L-THREONYL-L-ISOLEUCYL | Val-Asn-Val-Thr-Ile | C₂₃H₄₁N₇O₁₁ | ~607.62 | 414887-63-1 | Pentapeptide, includes Ile |
| L-Methionine,L-asparaginyl-L-leucylglycyl-L-alanyl-L-threonyl-L-leucyl-L-lysylglycyl | Met-Asn-Leu-Gly-Ala-Thr-Leu-Lys-Gly | C₃₈H₆₆N₁₂O₁₃S | ~931.05 | 153045-21-7 | Nonapeptide, contains Met and Lys |
Key Observations
Sequence Length and Residue Composition: The tetrapeptide Val-Asn-Asn-Thr is shorter than the pentapeptide Val-Asn-Val-Thr-Ile (CAS: 414887-63-1), which includes an additional valine and isoleucine residue. This difference may confer distinct physicochemical properties; for example, the pentapeptide’s higher molecular weight (~607 Da vs. ~463 Da) could influence membrane permeability or solubility . The nonapeptide Met-Asn-Leu-Gly-Ala-Thr-Leu-Lys-Gly (CAS: 153045-21-7) contains methionine and lysine, residues absent in the other compounds.
In contrast, the single asparagine in Val-Asn-Val-Thr-Ile limits this property . Hydrophobicity: The isoleucine in Val-Asn-Val-Thr-Ile and methionine in Met-Asn-Leu-Gly-Ala-Thr-Leu-Lys-Gly contribute to greater hydrophobicity, which might favor interactions with lipid bilayers or hydrophobic protein domains .
Synthesis and Stability: No data on the synthesis or stability of Val-Asn-Asn-Thr are provided in the evidence. However, the pentapeptide Val-Asn-Val-Thr-Ile is listed with a CAS number (414887-63-1), indicating its synthesis and characterization in prior studies .
Biological Activity
L-Valyl-L-asparaginyl-L-asparaginyl-L-threonine is a tetrapeptide composed of four amino acids: valine, asparagine, asparagine, and threonine. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including cellular signaling and protein interactions. The specific sequence and structure of this peptide contribute to its unique biological activities, which are explored in this article.
Structure and Properties
The structural characteristics of this compound allow it to participate in significant biochemical reactions. The presence of threonine, which can undergo post-translational modifications such as phosphorylation, enhances its role in cellular signaling pathways. This modification is crucial for the regulation of various physiological processes.
| Amino Acid | Structure | Properties |
|---|---|---|
| Valine | Hydrophobic | Non-polar side chain |
| Asparagine | Polar | Can form hydrogen bonds |
| Threonine | Polar | Contains hydroxyl group |
Biological Activities
This compound exhibits several biological activities:
- Cell Signaling : The peptide interacts with specific receptors and enzymes, influencing cellular communication pathways. This interaction can modulate the activity of various signaling molecules.
- Protein Interactions : Similar to other peptides, it can bind to proteins, affecting their functions and stability. This property is essential for processes like enzyme regulation and signal transduction.
- Therapeutic Potential : Research suggests that peptides with similar structures may have applications in drug development due to their ability to target specific biological pathways.
The mechanism by which this compound exerts its biological effects involves binding to molecular targets such as receptors or enzymes. This binding can lead to activation or inhibition of specific pathways, resulting in various physiological outcomes. For example, phosphorylation of threonine residues can activate signaling cascades critical for cell growth and differentiation.
Case Studies
- Cellular Response Modulation : In studies examining the effects of similar peptides on cell lines, it was observed that the introduction of this compound led to enhanced activation of signaling pathways related to cell survival and proliferation.
- Neuroprotective Effects : Research has indicated that peptides with structural similarities may offer neuroprotective benefits by modulating neurotransmitter release and reducing apoptosis in neuronal cells.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related peptides:
| Peptide | Key Differences | Biological Activity |
|---|---|---|
| L-Alanyll-valylysasparaginyl-threonine | Contains alanine instead of valine | Similar but less effective signaling |
| L-Valyl-L-serine | Substitutes serine for one asparagine | Different receptor interactions |
| L-Valyl-L-glutamine | Contains glutamine instead of asparagine | Altered metabolic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
